Zanamivir Azide Methyl Ester
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Overview
Description
Zanamivir Azide Methyl Ester: is a chemical compound with the molecular formula C12H18N4O7 and a molecular weight of 330.29 g/mol . It is an intermediate used in the preparation of Zanamivir derivatives, which act as neuraminidase inhibitors . Neuraminidase inhibitors are crucial in the treatment and prevention of influenza A and B viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zanamivir Azide Methyl Ester involves several steps. One common method includes the reduction of methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate . This process involves the use of reducing agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Triphenylphosphine is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used to replace the azide group under suitable conditions.
Major Products: The major products formed from these reactions include derivatives of Zanamivir, which are potent neuraminidase inhibitors .
Scientific Research Applications
Chemistry: Zanamivir Azide Methyl Ester is used as a key intermediate in the synthesis of Zanamivir and its analogs . It allows researchers to explore new synthetic routes and develop novel neuraminidase inhibitors.
Biology and Medicine: In biology and medicine, this compound is crucial for developing antiviral drugs that target influenza viruses . Its derivatives have shown significant inhibitory activity against neuraminidase, making them effective in treating and preventing influenza .
Industry: In the pharmaceutical industry, this compound is used to produce Zanamivir-based drugs. These drugs are essential in managing influenza outbreaks and reducing the severity of symptoms .
Mechanism of Action
Zanamivir Azide Methyl Ester exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . By binding to the active site of neuraminidase, it prevents the virus from escaping the host cell and infecting other cells . This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .
Comparison with Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness: Zanamivir Azide Methyl Ester is unique due to its specific structure, which allows for the synthesis of highly potent neuraminidase inhibitors . Its derivatives have shown higher inhibitory activity compared to some other neuraminidase inhibitors .
Properties
IUPAC Name |
methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7-,9-,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLUEZXBKJUPII-JBSYKWBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858575 |
Source
|
Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152178-79-5 |
Source
|
Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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